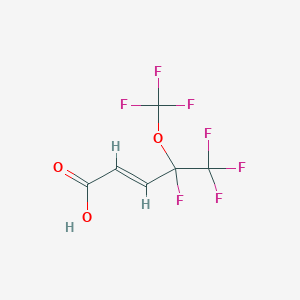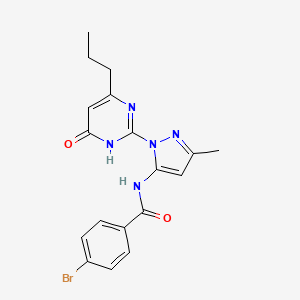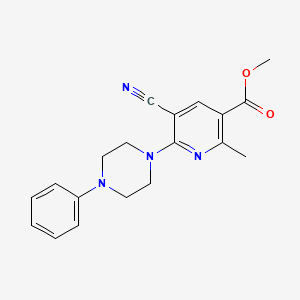
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" is a complex molecule that appears to be related to heterocyclic chemistry and oligonucleotide synthesis. The molecule consists of a pyrazole moiety, a pyrimidine ring, and a purine derivative, which are common structures in medicinal chemistry due to their presence in nucleotides and various biologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a series of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile and related pyrazolo-pyrido-pyrimidine derivatives were prepared using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of piperidine in ethanol . This suggests that the synthesis of the compound may involve similar condensation reactions and the use of aminopyrazole and cyanoacetamide precursors.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, which are likely to influence its chemical behavior and potential interactions with biological targets. The pyrazole and pyrimidine rings are known to participate in hydrogen bonding and pi-pi interactions, while the purine derivative may be involved in additional hydrogen bonding due to its lactam system .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, particularly in the context of oligonucleotide synthesis. For example, fluorescent N-/purin-6-yl/pyridinium salts, which are structurally related to the purine part of the compound, have been observed as side-products in oligonucleotide synthesis. These salts are formed under phosphorylation and arenesulphonation conditions and exhibit high reactivity towards reagents used in oligonucleotide chemistry . This indicates that the purine moiety in the compound may also be reactive under similar conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit fluorescence, as seen with the N-/purin-6-yl/pyridinium salts . Additionally, the solubility and stability of the compound would likely be influenced by the presence of multiple heterocyclic rings and substituents, which could affect its behavior in various solvents and under different chemical conditions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has identified the utility of pyrazolopyrimidine derivatives in synthesizing new heterocycles that exhibit promising antimicrobial activities. The synthesis of these compounds involves intricate chemical reactions, yielding products that have been evaluated for their efficacy against various microbial agents. Such studies underscore the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Neuroinflammation Imaging
A notable application of pyrazolo[1,5-a]pyrimidines derivatives involves their use in neuroinflammation imaging through positron emission tomography (PET). These compounds have shown high affinity for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. This application highlights the compound's role in advancing neuroimaging techniques, enabling the in vivo study of neuroinflammation—a critical factor in various neurological diseases (Damont et al., 2015).
Anticancer Activity
The synthesis of novel pyrazolopyrimidine derivatives and their evaluation for anticancer activity represent another significant area of research. These studies involve complex synthetic pathways leading to compounds that are tested against various cancer cell lines. The findings from such research contribute valuable insights into the development of new anticancer therapies, showcasing the potential of pyrazolopyrimidine derivatives in oncology (Fahim, Elshikh, & Darwish, 2019).
Novel Synthetic Pathways
Explorations into the synthesis of heterocyclic compounds incorporating the pyrazolopyrimidine moiety have yielded new methodologies and synthetic routes. These advancements in chemical synthesis not only expand the repertoire of heterocyclic compounds but also open up new possibilities for their application in various fields of medicinal chemistry and beyond. The development of these novel compounds through innovative synthetic strategies highlights the versatility and potential of pyrazolopyrimidine derivatives in scientific research (Abu-Melha, 2013).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O3/c1-10-5-11(2)27(23-10)13-6-12(19-8-20-13)22-14(28)7-26-9-21-16-15(26)17(29)25(4)18(30)24(16)3/h5-6,8-9H,7H2,1-4H3,(H,19,20,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONNKRLPCXFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)


![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)


![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)